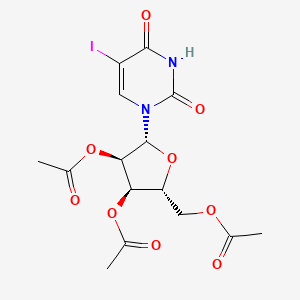

(2R,3R,4R,5R)-2-(acetoxymethyl)-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate

Description

This compound is a nucleoside analog characterized by a tetrahydrofuran core substituted with three acetyl groups, a 5-iodo-2,4-dioxo-3,4-dihydropyrimidine base, and an acetoxymethyl side chain. Its stereochemistry (2R,3R,4R,5R) is critical for its biological activity, as this configuration mimics natural ribose moieties in nucleic acids, enabling interactions with enzymes or receptors . The 5-iodo substitution on the pyrimidine ring enhances electrophilicity and steric bulk, which may influence binding affinity and metabolic stability . The compound’s molecular formula is C₁₆H₁₈IN₂O₁₁, with a molecular weight of 550.22 g/mol (calculated from and ).

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17IN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23)/t10-,11-,12-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIWKTDTMIYODW-HKUMRIAESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)I)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IN2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and cytotoxicity.

Chemical Structure and Properties

This compound features a tetrahydrofuran backbone with multiple functional groups that may contribute to its biological activity. The presence of an acetoxymethyl group and a 5-iodo-2,4-dioxo-pyrimidine moiety suggests potential interactions with biological macromolecules.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties . The tetrahydrofuran ring is known to enhance the activity of various agents against bacterial strains. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Tetrahydrofuran derivatives | Antimicrobial | |

| Acetoxy-substituted compounds | Antiviral |

Enzyme Inhibition

Similar compounds have been reported to inhibit specific enzymes. The structural features of this compound may allow it to act as an enzyme inhibitor in metabolic pathways relevant to disease states. For example:

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Compounds with similar backbones have shown potential in managing diabetes by inhibiting DPP-IV activity.

Cytotoxicity Studies

Research indicates that the compound's cytotoxic effects may be linked to its ability to induce reactive oxygen species (ROS) production in certain cell lines. A study demonstrated that tetrahydrofuran derivatives can lead to increased intracellular calcium levels and mitochondrial perturbation:

| Cell Line | Cytotoxic Effect | Mechanism |

|---|---|---|

| RAW 264.7 macrophages | Significant increase in toxicity | ROS production and mitochondrial dysfunction |

Case Studies

- Study on Antimicrobial Activity : A recent investigation examined the efficacy of tetrahydrofuran derivatives against Methicillin-resistant Staphylococcus aureus (MRSA) . Results showed that the compound exhibited significant antimicrobial activity compared to standard treatments .

- Enzyme Inhibition Research : Another study assessed the enzyme inhibition potential of structurally related compounds on DPP-IV and found promising results indicating potential therapeutic applications for diabetes management .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating how structural modifications influence biological activity. The following table summarizes key findings from various studies on related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Virgatusin | Multiple functional groups | Antimicrobial |

| Acetylated sugars | Sugar backbone with acetyl groups | Antioxidant |

| Tetrahydrofuran derivatives | Cyclic ether structure | Cytotoxicity |

Scientific Research Applications

Medicinal Applications

-

Antiviral Activity :

- Some studies suggest that compounds similar to this tetrahydrofuran derivative exhibit antiviral properties. The presence of the iodinated pyrimidine moiety may enhance activity against viral replication by interfering with nucleic acid synthesis.

-

Anticancer Potential :

- The structure of this compound suggests it may have anticancer properties. Research into related compounds indicates that modifications in the tetrahydrofuran ring can lead to increased cytotoxicity against various cancer cell lines.

-

Enzyme Inhibition :

- The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can potentially disrupt the proliferation of rapidly dividing cells, such as cancer cells.

Biochemical Applications

-

Nucleotide Analog :

- This compound can serve as a nucleotide analog in biochemical assays. Its structural similarity to natural nucleotides allows it to be incorporated into nucleic acids during replication or transcription processes, providing insights into nucleic acid metabolism.

-

Drug Design :

- The unique structural features of this compound offer a scaffold for the design of new drugs targeting viral infections or cancer. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce toxicity.

Case Studies

- Antiviral Studies :

- Cytotoxicity Assessments :

- Enzyme Interaction Studies :

Comparison with Similar Compounds

Key Observations:

- Iodo vs. Amino Substitution: The 5-iodo group in the target compound increases molecular weight by ~112 g/mol compared to the amino-substituted analogue . This substitution may enhance halogen bonding with biological targets but reduces solubility .

- Acetyl Group Impact: The three acetyl groups in the target compound confer higher lipophilicity (logP ~1.2) compared to non-acetylated analogues, which may improve membrane permeability but necessitate prodrug strategies for therapeutic use .

- Stereochemical Differences : The (2R,3R,4R,5R) configuration ensures structural mimicry of ribose, whereas analogues with 3S stereochemistry (e.g., ) show reduced activity due to mismatched enzyme binding .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

To confirm the stereochemistry and molecular conformation, employ X-ray crystallography (unit cell parameters: Å, Å, Å; space group ) for definitive structural assignment . Complement this with NMR spectroscopy (e.g., , , and 2D-COSY) to analyze acetate and pyrimidine proton environments. Mass spectrometry (ESI-TOF) can validate molecular weight () and fragmentation patterns .

Q. What are the key considerations for handling and storing this compound to ensure stability?

Store in a cool, dry environment (< -20°C) under inert gas (argon/nitrogen) to prevent hydrolysis of acetyl groups. Use amber vials to shield the 5-iodo-pyrimidine moiety from light-induced degradation. Follow GHS safety protocols (e.g., P201, P210) to mitigate acute toxicity and skin corrosion risks .

Q. How can researchers verify the purity of this compound post-synthesis?

Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 260 nm (pyrimidine absorbance). Purity thresholds ≥95% are recommended for biological assays. Confirm residual solvents (e.g., DMF, acetic anhydride) via GC-MS .

Advanced Research Questions

Q. How can synthesis yield be optimized for the iodinated pyrimidine core?

Key steps include:

- Regioselective iodination : Use -iodosuccinimide (NIS) in DMF at 0°C to target the pyrimidine C5 position .

- Acetylation control : Employ acetic anhydride with DMAP catalysis (1 mol%) at 50°C to achieve full diacetylation without side reactions .

- Purification : Utilize silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol .

Q. What experimental strategies address contradictory bioactivity data in antiviral studies?

- Dose-response assays : Test across a concentration range (0.1–100 µM) to identify non-linear effects.

- Metabolic stability : Pre-incubate the compound with liver microsomes (e.g., human CYP450 enzymes) to assess prodrug activation .

- Cellular uptake studies : Use radiolabeled -analogs to quantify intracellular accumulation .

Q. How does the compound’s stability vary under physiological pH conditions?

Conduct accelerated stability testing in buffers (pH 4.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC:

- Acidic conditions (pH 4.0): Hydrolysis of acetates occurs within 24 hours.

- Neutral/alkaline conditions (pH 7.4–9.0): Pyrimidine ring oxidation dominates. Stabilize with antioxidants (e.g., 0.1% BHT) .

Q. What computational methods predict interactions between this compound and nucleotide-binding enzymes?

- Docking simulations : Use AutoDock Vina with thymidine kinase (PDB: 1KI7) to model binding to the pyrimidine pocket.

- MD simulations : Analyze conformational flexibility of the tetrahydrofuran ring over 100 ns trajectories (AMBER force field) .

Methodological Guidance for Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.